Home > Products > Building Blocks P8309 > 6-Bromo-2-methylquinazolin-4(3H)-one
6-Bromo-2-methylquinazolin-4(3H)-one - 5426-59-5

6-Bromo-2-methylquinazolin-4(3H)-one

Catalog Number: EVT-1673811
CAS Number: 5426-59-5
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-2-methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with a ketone group at the 4-position. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The presence of the bromine atom at the 6-position and a methyl group at the 2-position makes this compound a versatile building block for further chemical modifications and studies.

3-Amino-6-bromo-2-methylquinazolin-4(3H)-one

Compound Description: This compound serves as a crucial intermediate in synthesizing various quinazoline derivatives, particularly those exhibiting anthelmintic properties. It's prepared from 6-bromo-2-methyl-4H-benzo(1,3)oxazin-4-one by reacting it with hydrazine hydrate in anhydrous pyridine. []

Relevance: 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one is structurally analogous to 6-Bromo-2-methylquinazolin-4(3H)-one, with the key difference being the presence of an amino group (-NH2) at the 3rd position of the quinazoline ring. This amino group serves as a reactive site for further modifications, leading to the synthesis of diverse derivatives with potential biological activities. []

6-Bromo-2-methyl-4H-benzo(1,3)oxazin-4-one

Compound Description: This compound serves as a precursor in synthesizing 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one, a key intermediate in developing anthelmintic agents. Its synthesis involves reacting 5-bromoanthranilic acid with acetic anhydride. []

Relevance: 6-Bromo-2-methyl-4H-benzo(1,3)oxazin-4-one is a structural precursor to 6-Bromo-2-methylquinazolin-4(3H)-one. The transformation from the benzoxazinone to the quinazolinone structure involves replacing the oxygen atom in the oxazine ring with a nitrogen atom, resulting in the formation of the quinazoline core. []

3-{(2'-Oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4(3H)-one and

3-{(2'-Oxo-1',2'-dihydroindole-3'-ylidene)amino}-6-bromo-2-methylquinazolin-4(3H)-one

Compound Description: These compounds, derived from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones (2a,b) by reacting with 2,3-indolinedione, serve as intermediates in synthesizing compounds with analgesic, anti-inflammatory, and antihelmintic properties. []

Relevance: These compounds are Schiff base derivatives of 6-Bromo-2-methylquinazolin-4(3H)-one. The Schiff base formation occurs at the 3-amino group of the quinazoline ring, introducing an indoline-2,3-dione moiety. These structural modifications are responsible for the observed biological activities. []

3-{(1'-Alkyl/arylaminomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methyl-6-quinazolin-4(3H)-ones and

3-{(1'-Alkyl/arylaminomethyl-2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methyl-6-bromoquinazolin-4(3H)-ones (4a1-6 and 4b1-6)

Compound Description: These compound series are synthesized by condensing their respective 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino} precursors with various secondary amines and formaldehyde in ethanol. They've shown notable antimicrobial, analgesic, anti-inflammatory, and antihelmintic effects. Specifically, compounds 4a3, 4a4, and 4b6 displayed significant analgesic and anti-inflammatory activity, while 4b5 and 4b6 exhibited antihelmintic activity against Pheretima posthuma. []

Relevance: These compounds are further modified versions of the previously mentioned Schiff base derivatives of 6-Bromo-2-methylquinazolin-4(3H)-one. They incorporate an additional alkyl/arylaminomethyl group at the 1' position of the indoline-2,3-dione moiety. This further structural elaboration contributes to their diverse range of biological activities. []

6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones

Compound Description: This compound series was synthesized from bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons. In silico studies predicted anthelmintic and antibacterial properties, along with favorable drug-likeness and bioactivity scores. In vitro assays confirmed their anthelmintic activity against the Indian earthworm Pheritima posthuma. []

Relevance: These compounds are structurally related to 6-Bromo-2-methylquinazolin-4(3H)-one, sharing the core quinazolin-4(3H)-one structure with a bromine atom at the 6th position. The primary difference lies in the substitution at the 2nd position of the quinazoline ring. While 6-Bromo-2-methylquinazolin-4(3H)-one has a methyl group, this series features a phenyl group, highlighting the impact of substituent variations on biological activities. []

6-Bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one

Compound Description: Synthesized from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1) by refluxing with hydrazine hydrate, this compound was designed and investigated for its potential analgesic activity. []

2-Methylquinazolin-4(3H)-one (C1)

3-[Benzylideneamino]-2-methylquinazolin-4(3H)-one Derivatives

Compound Description: This series of quinazolinone Schiff bases was synthesized using various green chemistry methods, including microwave-assisted, ultrasound-assisted, and mechanochemical techniques. Starting from 3-amino-2-methylquinazolin-4(3H)-one, these derivatives were generated by reacting with substituted benzaldehydes. While exhibiting potential as replacements for toxic organic solvents, computational studies indicated potential toxicity and mutagenic properties for these derivatives. []

2-Mercapto-3-arylquinazolin-4(3H)-ones (3a-d) and 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (9)

Compound Description: These compounds are used as fundamental building blocks to develop novel hybrid molecules. Synthesized by reacting anthranilic acid (1) or 2-amino-5-bromobenzoic acid (8) with carbon disulfide and appropriate aromatic amines in an alkaline medium, these compounds are key intermediates for creating larger, more complex structures with potentially enhanced biological activities. []

3-Amino-2-methylquinazolin-4(3H)-one (L)

Compound Description: This compound, synthesized from anthranilic acid and acetic anhydride followed by hydrazine treatment, is a ligand used to form metal complexes with Co(II), Ni(II), and Cu(II). These complexes, along with the free ligand, were studied for their cytotoxic, apoptotic, and antioxidant enzyme modulation activities in various cancer cell lines. Results indicated potent cytotoxic effects and induction of apoptosis through modulation of superoxide dismutase (SOD), glutathione S-transferase (GST), and glutathione (GSH) levels. These findings suggest promising drug-like properties for this compound. []

Relevance: This compound is structurally identical to 6-Bromo-2-methylquinazolin-4(3H)-one, except for the absence of the bromine atom at the 6th position of the quinazolinone ring. This subtle structural variation can significantly impact the compound's biological activity and interactions with biological targets. The research highlights how modifications to the core structure, such as the addition of metal ions, can significantly alter the biological profiles of these compounds. []

6-Iodo/bromo 3-amino-2-methylquinazolin-4(3H)-ones

Compound Description: These compounds are prepared through direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one using iodine monochloride or bromine in acetic acid. These compounds serve as precursors to new Schiff bases with potential biological activity, synthesized by reacting them with various substituted aryl aldehydes. []

Relevance: These compounds are halogenated analogs of 6-Bromo-2-methylquinazolin-4(3H)-one. They share the same core structure but feature iodine or bromine at the 6th position. Notably, the 6-bromo derivative is identical to 6-Bromo-2-methylquinazolin-4(3H)-one. This series highlights the significance of the halogen substituent at the 6th position in influencing the biological activity of quinazolinone derivatives. []

3-(((Substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds (3a-3r)

Compound Description: This novel series of compounds, based on a scaffold of 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one, was synthesized and screened for anti-tuberculosis activity against the H37Ra strain of Mycobacterium tuberculosis. Several analogs demonstrated potent activity, with compound 3m exhibiting potency comparable to the standard drug rifampicin. This research suggests the potential of these compounds as new leads for anti-tuberculosis drug development. []

Relevance: These compounds are structurally related to 6-Bromo-2-methylquinazolin-4(3H)-one, sharing the core 2-methylquinazolin-4(3H)-one structure. They differ by having a substituted phenyl amino methyl group attached to the nitrogen atom at the 3rd position. This study highlights the impact of structural modifications at the 3rd position on the biological activity of quinazolinone derivatives. []

3-(2-Hydroxybenzylideneamino)-2-methylquinazolin-4(3H)-one

Compound Description: This compound, when complexed with transition metals like cobalt(II), copper(II), and oxovanadium(IV), and 1,10-phenanthroline, exhibits increased antimicrobial activity compared to the free ligand. These complexes also demonstrated enhanced antihelmintic activity against earthworms and improved DNA binding and cleavage efficacy. []

Relevance: This compound is a Schiff base derivative of 2-methylquinazolin-4(3H)-one, formed by condensation with 2-hydroxybenzaldehyde at the 3-amino group. It shares the core structure with 6-Bromo-2-methylquinazolin-4(3H)-one, lacking only the bromine substituent at the 6th position. The research emphasizes the significance of metal complexation in enhancing the biological activities of quinazolinone derivatives. []

2-Methyl-4-oxoquinazoline-3(4H)-butanal (2) and

α,2-Dimethyl-4-oxoquinazoline-3(4H)-propanal (3)

Compound Description: These compounds, obtained by hydroformylation of 3-allyl-2-methylquinazolin-4(3H)-one (1), are key intermediates in synthesizing various quinazolinone derivatives. Compound (2) represents the 'linear' hydroformylation product, while compound (3) represents the 'branched' product. These intermediates are further reacted with arylhydrazines or amines to produce a diverse range of quinazolinone derivatives with potential biological activities. []

Relevance: These compounds are structurally related to 6-Bromo-2-methylquinazolin-4(3H)-one, sharing the 2-methylquinazolin-4(3H)-one core. They lack the bromine substituent at the 6th position and incorporate an aldehyde functionality at the end of a butyl or isobutyl chain attached to the 3rd position of the quinazoline ring. This structural variation highlights the versatility of the quinazolinone scaffold for incorporating diverse functional groups and generating libraries of compounds with potential biological activities. []

6-Bromo-2,3-disubstituted-4(3H)-quinazolinones

Compound Description: This series of compounds, synthesized by condensing 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, or lamotrigine, was investigated for antiviral and cytotoxic activities. Among the synthesized compounds, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone (4) showed the most potent antiviral activity, particularly against vaccinia virus, with a minimum inhibitory concentration (MIC) of 1.92 µg/mL. []

Relevance: These compounds share the 6-bromoquinazolin-4(3H)-one core structure with 6-Bromo-2-methylquinazolin-4(3H)-one, but feature diverse substituents at both the 2nd and 3rd positions of the quinazoline ring. This structural variation highlights the impact of substituents on the biological activities of these compounds. []

3-Amino-2-methyl-6-nitro-quinazolin-4(3H)-ones and their arylamide derivatives

Compound Description: These compounds and their arylamide derivatives were synthesized and evaluated for their DNA photo-disruptive properties. Notably, the 6-nitro derivatives displayed significant photo-activity towards plasmid DNA under both UVB and UVA irradiation, while the 6-bromo derivative was active only under UVB. These findings suggest their potential for developing photo-chemo or photodynamic therapeutic agents. []

Relevance: This series of compounds is structurally analogous to 6-Bromo-2-methylquinazolin-4(3H)-one. The key differences include a nitro group (-NO2) instead of bromine at the 6th position of the quinazolinone ring and various modifications at the 3-amino group, including acetylation and arylation. This comparison emphasizes the significant role of substituents, particularly at the 6th position, in influencing the photo-activity and potential applications of these compounds. []

6-Bromo-2,3-disubstituted 4(3H)-Quinazolinones and their Thiones

Compound Description: This study focuses on synthesizing and evaluating the antibacterial activity of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones and their corresponding thiones, which were obtained by treating the quinazolinones with phosphorus pentasulfide. These compounds demonstrated notable antibacterial efficacy. []

Relevance: These compounds share the core structure of 6-Bromo-2-methylquinazolin-4(3H)-one, particularly the presence of a bromine substituent at the 6th position. The study explored various substituents at the 2nd and 3rd positions, highlighting their role in influencing the antibacterial properties of these compounds. This series provides valuable insights into the structure-activity relationship of quinazolinone derivatives and their potential as antibacterial agents. []

6-(bromomethyl)-2-methylquinazolin-4(3H)-one

Compound Description: This compound serves as a vital intermediate in synthesizing Raltitrexed, a chemotherapy drug primarily used to treat colon and rectal cancers. The synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one involves a three-step process of cyclization, amination, and bromination, resulting in a high yield of the desired product. The development of an optimized production method for this key intermediate is crucial for the efficient and cost-effective manufacturing of Raltitrexed. []

Relevance: 6-(bromomethyl)-2-methylquinazolin-4(3H)-one is structurally related to 6-Bromo-2-methylquinazolin-4(3H)-one, with the primary difference being the position of the bromine atom. In 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, the bromine atom is attached to a methyl group at the 6th position, while in 6-Bromo-2-methylquinazolin-4(3H)-one, it is directly attached to the 6th position of the quinazolinone ring. This subtle difference in the position of the bromine atom results in distinct chemical properties and reactivity. []

Substituted arylidene-based quinazolin-4(3H)-one motifs (3a–m)

Compound Description: This series of compounds was synthesized through a multi-step reaction starting with anthranilic acid. These motifs were then tested for their antimicrobial properties in both in silico and in vitro settings. Compound 3 m, 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one, exhibited the most potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, Aspergillus niger, and Rhizopus nigricans. []

6-Bromo-2-Methyl/phenyl-3-(Sulphonamido) quinazolin-4(3H)-Ones

Compound Description: This series of compounds was synthesized by reacting the primary amino groups of sulphamoxole and sulphadimidine with 2-substituted benzoxazin-2-ones. The resulting compounds were then evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus and antiviral activity against Herpes simplex virus types 1 and 2, HIV-1 and 2. The synthesized compounds exhibited comparable antibacterial activity to the standard drugs sulphamoxole and sulphadimidine. []

Relevance: These compounds are closely related to 6-Bromo-2-methylquinazolin-4(3H)-one, sharing the core quinazolin-4(3H)-one structure. The variations include a bromine substituent at the 6th position and diverse sulfonamido groups at the 3rd position, with either a methyl or phenyl group at the 2nd position. This study underscores the significance of the sulfonamide moiety in conferring antibacterial properties to the quinazolinone scaffold. []

6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide and

6-Bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Compound Description: These compounds are structurally similar, differing in the presence of two chlorine atoms at the 3rd position in the former. They belong to the benzothiazine class of compounds, characterized by a benzene ring fused to a thiazine ring. [, ]

Relevance: While not directly derived from 6-Bromo-2-methylquinazolin-4(3H)-one, these compounds are relevant due to their structural similarity to the quinazolinone scaffold. They possess a similar arrangement of the bromine atom and the methyl group on the benzene ring. Studying these analogs provides insights into the impact of replacing the pyrimidine ring in quinazolinone with a thiazine ring on the compound's properties and potential biological activities. [, ]

2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one

Compound Description: This compound features a dihydroquinazolinone core, distinguished by the saturation of the 1,2-bond in the quinazolinone ring. It forms a dimeric structure through intermolecular N—H⋯O hydrogen bonds involving the amine and carbonyl groups, and further connects via O—H⋯O hydrogen bonds to create chains. []

Relevance: While not a direct derivative of 6-Bromo-2-methylquinazolin-4(3H)-one, this compound holds relevance due to the shared quinazolin-4(3H)-one core structure and the presence of a bromine substituent. Understanding the structural features and intermolecular interactions of this analog provides valuable insights into the chemical behavior and potential biological activities of compounds with similar scaffolds. []

2-Benzoylamino-5-bromophenyldimethylcarbinol (8)

Compound Description: This compound is synthesized by reacting 6-bromo-2-phenyl-4H-3,1-benzoxazinone (7) with methylmagnesium iodide. The reaction results in the opening of the benzoxazinone ring and the formation of a tertiary alcohol. []

Relevance: While not a quinazolinone derivative, this compound is relevant because it's derived from 6-bromo-2-phenyl-4H-3,1-benzoxazinone (7), a close structural analog of 6-Bromo-2-methylquinazolin-4(3H)-one. The reaction with methylmagnesium iodide highlights the reactivity of the carbonyl group in the benzoxazinone ring, which is also present in the quinazolinone scaffold. Studying such reactions provides insights into the chemical behavior and potential synthetic modifications of compounds containing similar structural motifs. []

6-Bromo-3-[1-(4-chlorophenyl)ethylamino]-4(3H)-quinazolinone (12)

Compound Description: This compound is obtained by reacting 6-bromo-3-(4-chloro-phenylidene)-2-phenyl-4(3H)-quinazolinone (11) with methylmagnesium iodide. This reaction results in the addition of a methyl group to the imine moiety and subsequent hydrolysis to yield the final product. []

Relevance: Although not directly derived from 6-Bromo-2-methylquinazolin-4(3H)-one, this compound is relevant due to its structural similarity to the quinazolinone scaffold. The reaction with methylmagnesium iodide demonstrates the reactivity of the imine functionality in the presence of Grignard reagents. This information can be helpful in understanding the potential chemical transformations of related compounds containing similar structural features. []

2, 3 and 6 substituted quinazolin-4(3H)-ones (3a to 3m)

Compound Description: This series of quinazolin-4(3H)-one derivatives was synthesized and evaluated for anti-diabetic activity. Among the synthesized compounds, 3m showed promising inhibition of hemoglobin glycosylation, suggesting potential as an anti-diabetic agent. []

Relevance: This series of compounds shares the core quinazolin-4(3H)-one structure with 6-Bromo-2-methylquinazolin-4(3H)-one. The study explored diverse substitutions at the 2nd, 3rd, and 6th positions of the quinazolinone ring. The results emphasize the impact of these substitutions on the biological activities of these compounds and highlight their potential as a source for identifying novel anti-diabetic agents. []

3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives

Compound Description: This series of compounds, incorporating N and O heterocyclic moieties, was designed as potential anti-inflammatory and analgesic agents. Starting with 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one (I), these derivatives were synthesized by incorporating various aromatic aldehydes, ethyl cyanoacetate, malononitrile, and hydrazines. In experimental animal models, these compounds exhibited promising anti-inflammatory and analgesic properties. []

Relevance: These compounds are structurally similar to 6-Bromo-2-methylquinazolin-4(3H)-one, sharing the 6-bromo-4(3H)-quinazolinone core structure. The primary differences lie in the substituents at the 2nd and 3rd positions of the quinazoline ring. This series highlights the significance of introducing diverse heterocyclic moieties and functional groups in enhancing the anti-inflammatory and analgesic activities of quinazolinone derivatives. []

(R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile (Compound 61)

Compound Description: This compound emerged as a potent antagonist of PqsR, a transcriptional regulator in Pseudomonas aeruginosa's quorum sensing system. Compound 61 effectively inhibited the expression of the PqsR-controlled PpqsA promoter with an IC50 of 1 μM and exhibited a Kd of 10 nM for binding to the PqsR ligand binding domain (PqsRLBD). It also demonstrated a significant reduction in pyocyanin, PQS, and HHQ levels in P. aeruginosa strains. Furthermore, it enhanced the efficacy of ciprofloxacin in early biofilm treatment and in a Galleria mellonella infection model. []

Relevance: While not a direct derivative, Compound 61 shares structural similarities with 6-Bromo-2-methylquinazolin-4(3H)-one, particularly the presence of the quinazolin-4(3H)-one core. This study highlights the potential of quinazolinone derivatives as starting points for developing novel anti-virulence agents targeting bacterial quorum sensing systems. []

5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2)

Compound Description: Part of a series of 2,3-disubstitutedquinazolin-4(3H)-ones, MBR2 is synthesized from the condensation of 2-substituted benzo[1,3]oxazine-4-ones and anthranilic acid. This compound exhibited notable antiviral activity against Herpes simplex and vaccinia viruses. []

Relevance: MBR2 shares the core quinazolin-4(3H)-one structure with 6-Bromo-2-methylquinazolin-4(3H)-one, featuring a bromine substituent at the 6th position. The key structural difference lies in the presence of a phenyl group at the 2nd position and a complex benzoic acid substituent at the 3rd position. This variation emphasizes the impact of substituents on the antiviral activity of quinazolinone derivatives. []

6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones (7–25)

Compound Description: This series of compounds was studied for their dihydrofolate reductase (DHFR) inhibitory activity. Compounds 19, 20, and 22 showed potent DHFR inhibition, with IC50 values of 0.6, 0.2, and 0.1 μM, respectively. These findings suggest their potential as antitumor agents, with further research needed to explore their efficacy and safety profiles. []

Relevance: This series includes compounds with bromine substituents at the 6th and/or 8th positions of the quinazolin-4(3H)-one ring, directly relating to the 6-Bromo-2-methylquinazolin-4(3H)-one structure. This study emphasizes the impact of bromine substitution on DHFR inhibitory activity. []

4-(6,8-dibromo-4-oxo-2-phenyl quinazolin-3(4H)-yl)-N-(4,5-dimethyloxazol-2yl)benzenesulphonamide (15) and

4-(6-bromo-4-oxo-2phenylquinazolin-3(4H)-yl) benzene]sulphonamide (5)

Compound Description: These compounds were synthesized using microwave techniques and evaluated for their antiviral activities against various respiratory viruses. Compound 15 effectively inhibited avian influenza (H5N1) virus replication. At the same time, compound 5 showed moderate activity against H5N1, Venezuelan equine encephalitis, and Tacaribe viruses. []

Relevance: These compounds are structurally related to 6-Bromo-2-methylquinazolin-4(3H)-one, sharing the quinazolin-4(3H)-one core and featuring bromine substituents at the 6th and/or 8th positions. The significant variations are the presence of a phenyl group at the 2nd position and complex sulfonamide derivatives at the 3rd position. This study highlights the importance of these modifications for imparting antiviral activity. []

3-(4-Phenylthiazole-2-yl) / 3-(3-Carbethoxy-4,5,6,7-tetrahydrobenzothiophene-2yl) quinazolin-4(3H)-one derivatives

Compound Description: This series of quinazolin-4(3H)-ones, synthesized by reacting 2-amino-4-phenylthiazole/2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene with differently brominated 2-(methyl/phenyl)-4H-benzo-[1,3]-oxazine-4-ones, was evaluated for antimicrobial properties. The study showed that compound 7c (6,8-Dibromo-2-methyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one) possessed the most potent antibacterial activity, while compound 7f (6,8-Dibromo-2-methyl-3-(3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene-2-yl)-quinazolin-4(3H)-one) exhibited the highest antifungal activity. []

Relevance: These compounds share the core quinazolin-4(3H)-one structure with 6-Bromo-2-methylquinazolin-4(3H)-one and feature variations in bromine substitution at the 6th and 8th positions, along with different substituents at the 2nd and 3rd positions. This study emphasizes how these modifications can lead to distinct antimicrobial profiles. []

2-Methyl-8-nitroquinazolin-4(3H)-one (2) and 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

Compound Description: Initially identified as a hit compound for Clostridium difficile inhibition, 2-methyl-8-nitroquinazolin-4(3H)-one (2) led to the development of the optimized lead 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a). Compound 6a displayed improved potency against C. difficile, good selectivity over normal gut microflora, and acceptable stability in simulated gastric and intestinal fluids. []

Relevance: While not a direct structural analog, 2-methyl-8-nitroquinazolin-4(3H)-one shares the quinazolin-4(3H)-one core with 6-Bromo-2-methylquinazolin-4(3H)-one and highlights the potential of this scaffold for developing novel antibacterial agents. The optimization process leading to 6a underscores the importance of structural modifications in enhancing potency and pharmacological properties. []

N-hydroxyheptanamides incorporating 6-hydroxy-2 methylquinazolin-4(3H)-ones (14a-m)

Compound Description: Designed as potential histone deacetylase (HDAC) inhibitors, these compounds were synthesized and evaluated for their HDAC inhibitory and cytotoxic activities against various cancer cell lines. Compounds 14i and 14j emerged as the most potent, demonstrating significantly greater cytotoxicity compared to SAHA (vorinostat), a known HDAC inhibitor. []

Relevance: These compounds share the quinazolin-4(3H)-one core structure with 6-Bromo-2-methylquinazolin-4(3H)-one and feature a hydroxyl group at the 6th position and a methyl group at the 2nd position. This study highlights the potential of quinazolinone derivatives as a scaffold for developing novel HDAC inhibitors with improved potency and efficacy against cancer cells. []

Overview

6-Bromo-2-methylquinazolin-4(3H)-one is a chemical compound belonging to the quinazoline family, which consists of a fused bicyclic structure containing both benzene and pyrimidine rings. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

6-Bromo-2-methylquinazolin-4(3H)-one can be synthesized through various methods involving the bromination of 2-methylquinazolin-4(3H)-one or related precursors. It is often utilized in research settings for its biological activity and structural properties.

Classification

The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under brominated compounds, which are known for their diverse applications in synthetic chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one typically involves the following methods:

  1. Bromination Reaction: This can be achieved using bromine or brominating agents like N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetic acid or dichloromethane).
  2. Cyclization: The precursor, 2-methylquinazolin-4(3H)-one, undergoes bromination at the 6-position to yield the desired product.

Technical Details

  • Reaction Conditions: The reaction usually requires controlled temperatures and inert atmospheres to prevent side reactions.
  • Purification: Post-synthesis, the compound can be purified using recrystallization techniques or chromatography to ensure high purity suitable for further applications.
Molecular Structure Analysis

Structure

The molecular formula of 6-Bromo-2-methylquinazolin-4(3H)-one is C_10H_8BrN_3O. The structure features:

  • A quinazoline core with a methyl group at the 2-position.
  • A bromine atom substituted at the 6-position.

Data

  • Molecular Weight: Approximately 256.1 g/mol.
  • Melting Point: Typically ranges from 150°C to 160°C, indicating solid-state stability.
Chemical Reactions Analysis

Reactions

6-Bromo-2-methylquinazolin-4(3H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to new derivatives.
  2. Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acid/base catalysis) to proceed efficiently and selectively.

Mechanism of Action

Process

The mechanism of action for compounds like 6-Bromo-2-methylquinazolin-4(3H)-one often involves:

  1. Interaction with Biological Targets: The compound may interact with enzymes or receptors in biological systems, influencing pathways such as cell signaling or metabolic processes.
  2. Inhibition or Activation: Depending on its structure and substituents, it may act as an inhibitor or activator of specific biological functions.

Data

Research indicates that similar quinazoline derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities, suggesting potential therapeutic roles for this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the bromine atom.
Applications

Scientific Uses

6-Bromo-2-methylquinazolin-4(3H)-one has several potential applications:

  1. Pharmaceutical Development: Investigated for its role as a lead compound in drug discovery aimed at treating cancer and infectious diseases.
  2. Biological Research: Used in studies exploring enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with desired biological activities.

Properties

CAS Number

5426-59-5

Product Name

6-Bromo-2-methylquinazolin-4(3H)-one

IUPAC Name

6-bromo-2-methyl-3H-quinazolin-4-one

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)

InChI Key

MNYWPPKPTICBPZ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.